molecular formula C7H13NO B146473 N-Cyclohexylformamide CAS No. 766-93-8

N-Cyclohexylformamide

Cat. No. B146473
CAS RN: 766-93-8
M. Wt: 127.18 g/mol
InChI Key: SWGXDLRCJNEEGZ-UHFFFAOYSA-N
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Patent
US04529822

Procedure details

To 198 grams of cyclohexylamine (2.0 grams), 399 grams of formyldiethanolamine (3.0 mole) were added, and the mixture was placed in a stirred autoclave maintained at a temperature of 150° to 155° C. and a carbon monoxide pressure of 1260 psig. After the reaction was stopped, the contents of the autoclave were removed and distilled at 15 mm Hg. The 256 grams of overhead fraction (B.P. 155°-161° C.) was shown by proton NMR analysis to be cyclohexylformamide. This corresponds to yield of 100%.
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8](N(CCO)CCO)=[O:9].[C]=O>>[CH:1]1([NH:7][CH:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |^3:16|

Inputs

Step One
Name
Quantity
198 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
399 g
Type
reactant
Smiles
C(=O)N(CCO)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature of 150° to 155° C.
CUSTOM
Type
CUSTOM
Details
the contents of the autoclave were removed
DISTILLATION
Type
DISTILLATION
Details
distilled at 15 mm Hg
CUSTOM
Type
CUSTOM
Details
This corresponds to yield of 100%

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.